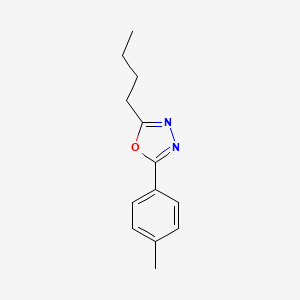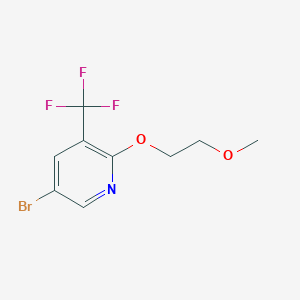
5-Bromo-2-(2-methoxyethoxy)-3-(trifluoromethyl)pyridine
Overview
Description
5-Bromo-2-(2-methoxyethoxy)-3-(trifluoromethyl)pyridine, also known as 5-Bromo-2-MEOP, is a synthetic organic compound with a wide range of applications in the field of scientific research. It is a brominated derivative of pyridine, a heterocyclic aromatic compound that occurs naturally in some plants and animals. 5-Bromo-2-MEOP has been used in a variety of research applications, including as a building block for synthesis of other compounds, as an intermediate in organic synthesis, and as a reagent for biochemical and physiological studies.
Scientific Research Applications
Spectroscopic and Optical Applications
The compound has been extensively studied for its spectroscopic properties using techniques such as Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. The optimized geometric structure of this compound was determined using density functional theory (DFT), exploring different functionals. Its vibrational frequencies, chemical shifts, and non-linear optical (NLO) properties were calculated, shedding light on its potential applications in areas where these properties are crucial. Additionally, the compound’s interaction with pBR322 plasmid DNA was monitored, and its antimicrobial activities were tested, suggesting its potential use in biochemical and pharmaceutical research (Vural & Kara, 2017).
Applications in Heterocyclic Synthesis
This compound serves as a pivotal intermediate in the synthesis of various heterocyclic compounds. For example, its regiospecific allylic bromination has been leveraged to synthesize a range of derivatives, which have been further utilized to create heterocycles, indicating its significant role in synthetic organic chemistry (Martins, 2002).
Role in Polymer Synthesis
It plays a critical role in polymer science as well, particularly in the synthesis of well-defined poly(2-alkoxypyridine-3,5-diyl) via Ni-catalyst-transfer condensation polymerization. This showcases its potential in the creation of new materials with specific properties, which can be tailored for various applications ranging from electronics to biomedical engineering (Nanashima, Yokoyama, & Yokozawa, 2012).
Contribution to Organic Synthesis Methodology
The compound is instrumental in the synthesis of a variety of organic molecules, such as novel 5-Bromopyrimidine Derivatives. This highlights its versatility and importance in medicinal chemistry and drug design, where it can serve as a building block for more complex molecules with potential therapeutic effects (Wusong, 2011).
properties
IUPAC Name |
5-bromo-2-(2-methoxyethoxy)-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF3NO2/c1-15-2-3-16-8-7(9(11,12)13)4-6(10)5-14-8/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWRFYMOTNIITC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=N1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




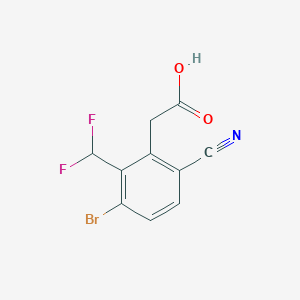


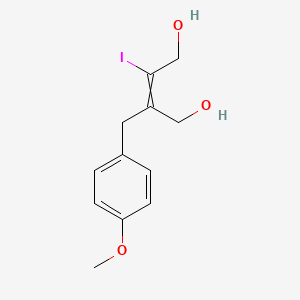
![Hexanoic acid, 6-[[5-[(3aR,6S,6aS)-hexahydro-2-oxothieno[3,4-d]oxazol-6-yl]-1-oxopentyl]amino]-](/img/structure/B1414230.png)
![1-Pentanone, 5-(3R)-1,2-dithiolan-3-yl-1-[4-(2-hydroxyethyl)-1-piperazinyl]-](/img/structure/B1414232.png)
![Pentanoic acid, 5-[[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]amino]-5-oxo-](/img/structure/B1414233.png)
![2-Pyrrolidinecarboxamide, N-[3-(1H-imidazol-1-yl)propyl]-, dihydrochloride, (2S)-](/img/structure/B1414234.png)
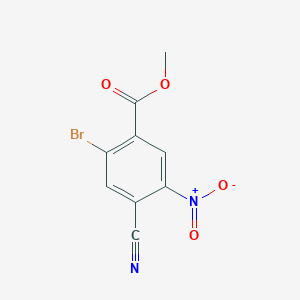
![5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-3-ethyl-3H-benzooxazol-2-one](/img/structure/B1414236.png)

![methyl 2-{4-[2-methyl-3-(trifluoromethyl)phenyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}propanoate](/img/structure/B1414238.png)
